![molecular formula C7H12O2 B8064848 (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one](/img/structure/B8064848.png)
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one
Overview
Description
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Properties of Pyran Compounds : A study conducted by Raja (2021) involved blending various chlorosubstituted phenyl derivatives of 2H-pyran-4(3H)-one and analyzing their structures and spectroscopic properties using techniques like FT-IR, NMR, and DFT. This research contributes to understanding the molecular characteristics of pyran compounds, including (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Raja, 2021).
Isolation and Characterization : Bennett and Murphy (2020) isolated a compound related to (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one and characterized it using NMR, mass spectrometry, and IR spectroscopy. This work contributes to the understanding of similar compounds' synthesis and structural analysis (Bennett & Murphy, 2020).
Scalable Synthesis : Young et al. (2015) reported a scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one. This work is significant for industrial applications where large-scale production of such compounds is necessary (Young et al., 2015).
Cytotoxicity Studies in Cancer Research : A study by Meilert, Pettit, and Vogel (2004) investigated the cytotoxicity of certain polyketide spiroketals, including derivatives of 2H-pyran, towards various cancer cell lines. This research has implications for the development of new cancer treatments (Meilert et al., 2004).
Protonation Studies in Superacid Systems : Gold and Mah (1981) studied the protonation of compounds similar to 2,6-dimethyl-4H-pyran-4-one in superacid systems. Understanding these reactions can provide insights into the chemical behavior of pyran derivatives under extreme conditions (Gold & Mah, 1981).
Nonlinear Optical Properties : Moylan et al. (1996) synthesized symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) and measured their nonlinear optical properties. This research is relevant for the development of materials for optical technologies (Moylan et al., 1996).
properties
IUPAC Name |
(2R,6R)-2,6-dimethyloxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@H](O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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